molecular formula C17H15N3O5S B11010078 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide

Cat. No.: B11010078
M. Wt: 373.4 g/mol
InChI Key: CLZJKHBNWPAIOO-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the thiazole ring can be formed through a cyclization reaction with a carboxylic acid derivative.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting the thiazole intermediate with a benzo[d][1,3]dioxole-containing reagent under appropriate conditions.

    Formation of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne.

    Coupling Reactions: The final step involves coupling the thiazole and isoxazole intermediates to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, potentially yielding the corresponding amine.

    Substitution: The thiazole and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole and isoxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound in drug discovery programs, aiming to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, such as enzymes or receptors. This makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where current therapies are inadequate.

Industry

In the materials science field, the compound’s unique electronic properties could be harnessed in the development of new materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d][1,3]dioxole moiety could facilitate binding to hydrophobic pockets, while the thiazole and isoxazole rings might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-hydroxyisoxazol-5-yl)propanamide: Similar structure but with a hydroxy group on the isoxazole ring.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide is unique due to the presence of the methoxy group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C17H15N3O5S/c1-22-16-7-11(25-20-16)3-5-15(21)19-17-18-12(8-26-17)10-2-4-13-14(6-10)24-9-23-13/h2,4,6-8H,3,5,9H2,1H3,(H,18,19,21)

InChI Key

CLZJKHBNWPAIOO-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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